6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one - 941884-48-6

6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Catalog Number: EVT-2901587
CAS Number: 941884-48-6
Molecular Formula: C19H14F2N4O
Molecular Weight: 352.345
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[3,4-d]pyridazinones are a class of heterocyclic compounds characterized by a pyrazole ring fused with a pyridazinone ring. These compounds have gained significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as peripheral vasodilators [].

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyridazinones and their derivatives can be achieved through various methods. One common approach involves the reaction of pyridazine derivatives with diazoalkanes, followed by a thermal 1,5-sigmatropic rearrangement []. Another method involves the condensation of appropriately substituted hydrazine derivatives with cyclic β-keto esters, often facilitated by microwave irradiation in solvent-free conditions [].

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyridazinones is characterized by a planar or nearly planar fused ring system. The conformation of substituents on the rings can influence their biological activity. For example, in some derivatives, the geminal benzyl groups branching from a methine position adjacent to the isoxazole group can adopt a syn-orientation relative to a methyl group on the pyridazinone moiety []. This conformational preference can be observed both in the solid state and in solution, as evidenced by X-ray crystallography and NMR spectroscopy [].

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyridazinones varies depending on the specific biological activity being considered. For example, some derivatives act as inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of intracellular cyclic guanosine monophosphate (cGMP) levels []. Inhibition of PDE5 leads to increased cGMP levels, which can induce vasodilation and improve blood flow []. The specific interactions between the pyrazolo[3,4-d]pyridazinone scaffold and the active site of PDE5 contribute to its inhibitory activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyridazinones are influenced by the nature and position of substituents on the heterocyclic scaffold. Lipophilicity, as measured by the calculated logarithm of the partition coefficient (C log P), can impact the biological activity of these compounds []. For example, a study on pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives revealed a correlation between lipophilicity and anti-inflammatory activity [].

Applications
  • Peripheral Vasodilators: Pyrazolo[3,4-d]pyridazinones have shown potential as peripheral vasodilator agents due to their ability to inhibit PDE5 []. This inhibition can lead to increased cGMP levels, promoting vasodilation and potentially addressing conditions related to restricted blood flow.

  • Anti-inflammatory Agents: Some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have exhibited promising anti-inflammatory activity in animal models []. This activity, coupled with low ulcerogenicity in certain derivatives, suggests their potential as candidates for further development as anti-inflammatory drugs.

1. 6-Benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one (Compound 11e) []

    Compound Description: This compound is identified as a potent and selective PDE5 inhibitor []. It exhibits good activity against PDE5 extracted from human platelets with an IC50 in the micromolar range []. Notably, it demonstrates favorable selectivity over PDE6 [].

    Relevance: Compound 11e shares the core pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold with 6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one. The key difference lies in the substituents at positions 1, 3, 4, and 6. The research highlights the importance of the benzyl group at position 6 for PDE5 inhibitory activity, a feature shared by both compounds [].

2. 3,3-Dimethyl-3H-pyrazolo[3,4-d]pyridazin-4(5H)-ones (Compounds 1-3) []

    Compound Description: These compounds were investigated for their thermal rearrangement behavior []. Upon heating, they undergo 1,5-sigmatropic rearrangement of one of the methyl groups at position 3, leading to N2-methylated and C3a-methylated products [].

    Relevance: Compounds 1-3 highlight the pyrazolo[3,4-d]pyridazine core structure present in the target compound, 6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one. Though they lack the 7(6H)-one, the presence of the methyl groups at position 3 in compounds 1-3 emphasizes the potential for substituent variation and subsequent impact on chemical properties, as seen with the diverse substituents on the target compound [].

3. 5-Amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 5) []

    Compound Description: This compound serves as a crucial starting material for synthesizing a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and fused pyrazolopyrimidine ring systems []. These derivatives were evaluated for their anti-inflammatory activity and ulcerogenicity [].

    Relevance: Although structurally distinct, compound 5 highlights the use of pyrazolopyrimidine scaffolds, similar to the pyrazolo[3,4-d]pyridazine core in 6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, in medicinal chemistry for developing anti-inflammatory agents. This emphasizes the potential of these heterocyclic systems in pharmaceutical research [].

4. (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539) [, ]

    Compound Description: This compound is a highly selective and potent agonist for the α7 nicotinic acetylcholine receptor (nAChR) [, ]. It exhibits rapid binding kinetics, low nonspecific binding, and high specific activity, making it a valuable tool in characterizing this receptor subtype [, ].

    Relevance: [H]A-585539, despite belonging to a different structural class, highlights the significance of specific heterocyclic moieties in binding to specific receptor targets. While 6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is not directly associated with nAChR activity, the high affinity and selectivity of [H]A-585539 underscore the crucial role of meticulous molecular design in achieving desired pharmacological profiles [, ].

5. LLY-2707 (N-(5-(tert-Butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide) []

    Compound Description: LLY-2707 is a novel, potent, and selective glucocorticoid receptor antagonist (GRA) []. It was found to reduce atypical antipsychotic-associated weight gain in rat models, potentially by preventing hyperglycemia directly [].

    Relevance: While structurally distinct from 6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, LLY-2707 exemplifies how targeting specific receptors can address therapeutic needs. Even though the target compound's mechanism of action is not explicitly stated, LLY-2707's success in mitigating weight gain through GRA activity emphasizes the importance of receptor-based drug discovery strategies [].

Properties

CAS Number

941884-48-6

Product Name

6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

IUPAC Name

1-(4-fluorophenyl)-6-[(3-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one

Molecular Formula

C19H14F2N4O

Molecular Weight

352.345

InChI

InChI=1S/C19H14F2N4O/c1-12-17-10-22-25(16-7-5-14(20)6-8-16)18(17)19(26)24(23-12)11-13-3-2-4-15(21)9-13/h2-10H,11H2,1H3

InChI Key

AGZXSSOXTILOIC-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.